

Introduction: Unveiling the "Sixth Base" in Oncology

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Compound of Interest

Compound Name: 5-Hydroxycytosine

Cat. No.: B044430

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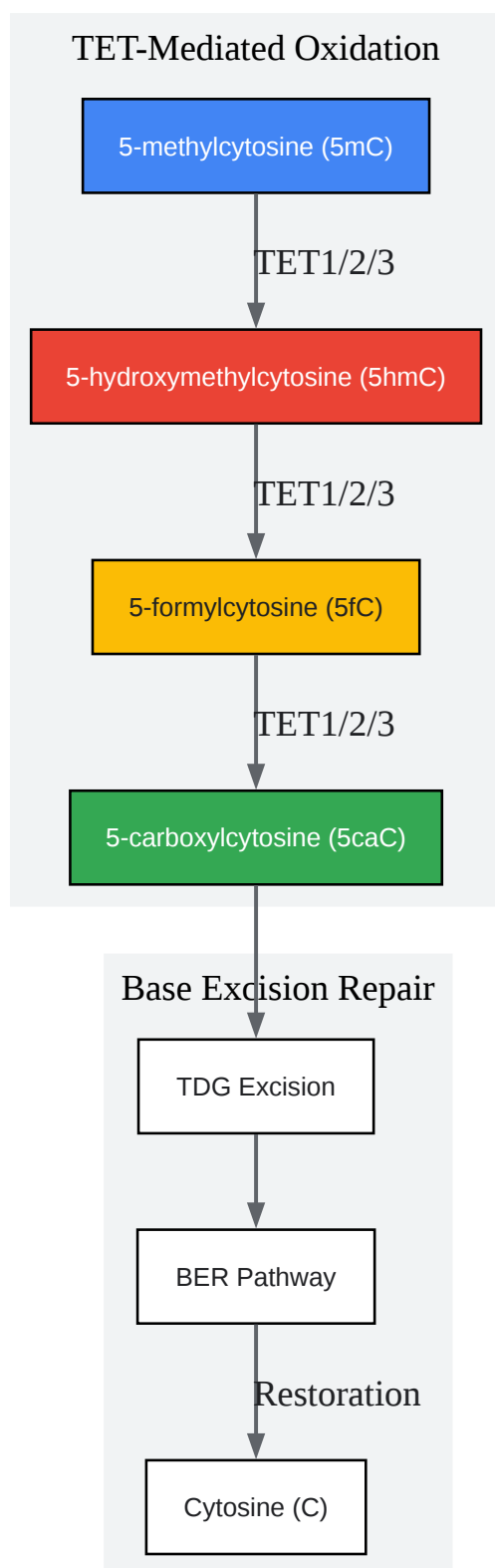
For decades, the epigenetic landscape was largely understood through the lens of 5-methylcytosine (5mC), the "fifth base" of the genome. This paradigm shifted in 2009 with the discovery that 5mC could be enzymatically oxidized to form 5-hydroxymethylcytosine (5hmC), a stable modification now widely recognized as the "sixth base".^[1] This reaction is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases.^[2]

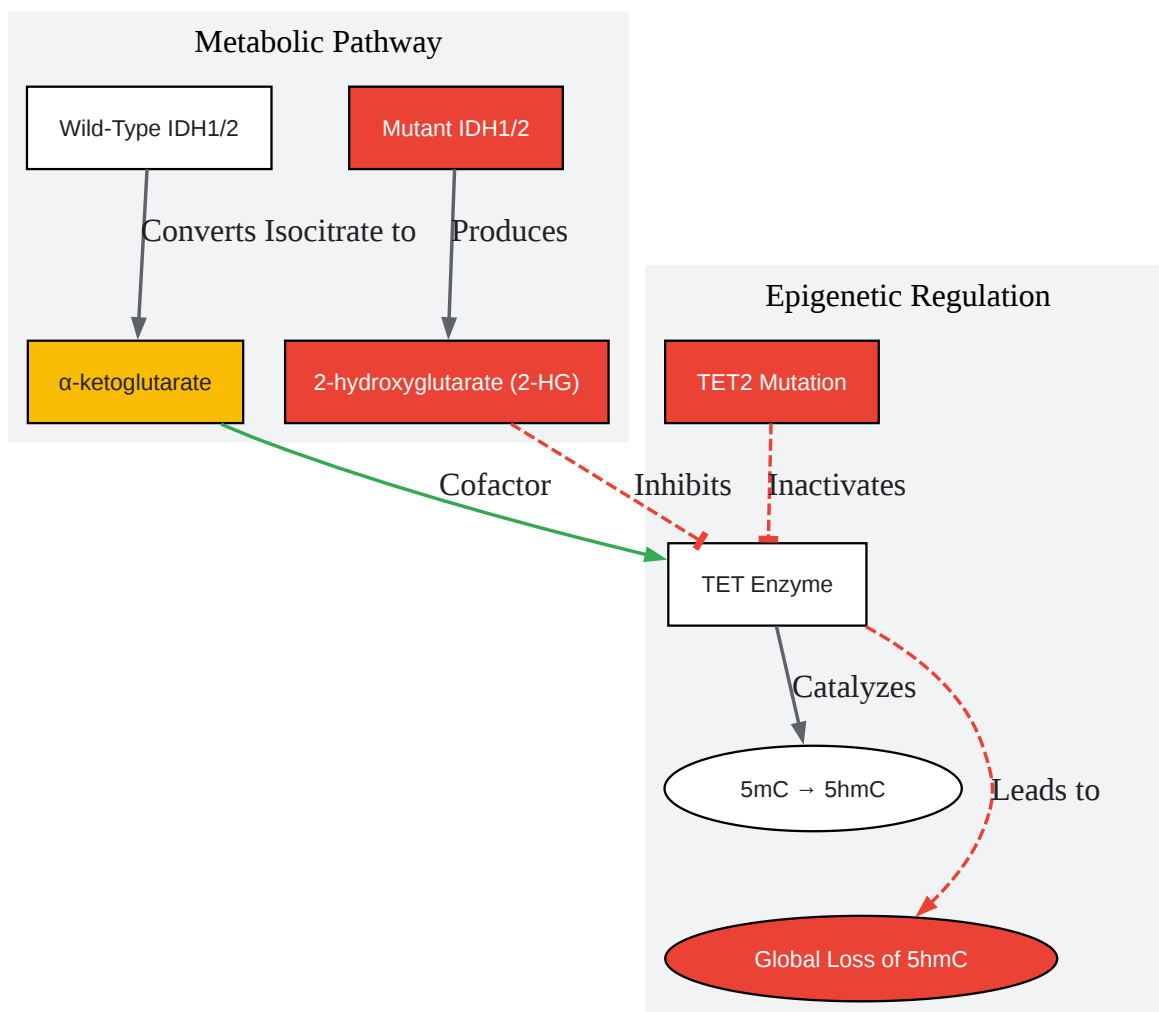
Initial forays into the role of 5hmC in cancer biology revealed a striking and consistent pattern: a global depletion of 5hmC is a hallmark of numerous malignancies.^{[3][4]} This widespread loss, observed in cancers of the lung, brain, breast, colon, and more, established 5hmC as a critical player in tumorigenesis.^[5] These early studies positioned 5hmC not merely as a transient intermediate in the DNA demethylation pathway but as a stable epigenetic mark with distinct regulatory functions, the loss of which is a fundamental aspect of the cancer epigenome.^[6] This guide provides a technical overview of these foundational investigations, detailing the core molecular machinery, key quantitative findings, experimental methodologies, and the initial understanding of the pathways involved.

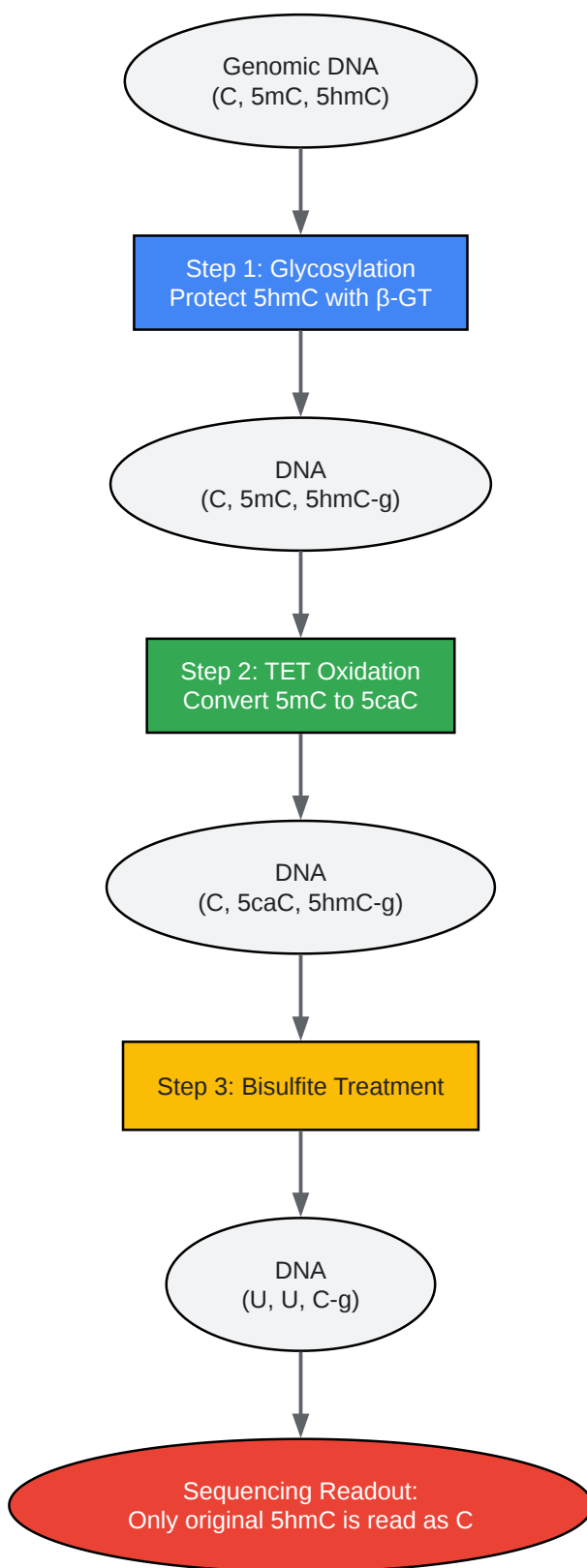
Core Molecular Machinery: The TET Enzyme Family

The conversion of 5mC to 5hmC is orchestrated by the TET family of enzymes (TET1, TET2, TET3), which are Fe(II) and α -ketoglutarate (α -KG) dependent dioxygenases.^{[7][8]} This discovery was pivotal, as it unveiled a mechanism for active DNA demethylation. The TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC).^[2] These latter bases are recognized and excised by Thymine-DNA Glycosylase (TDG), followed

by the base excision repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine, completing the demethylation cycle.[7]







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